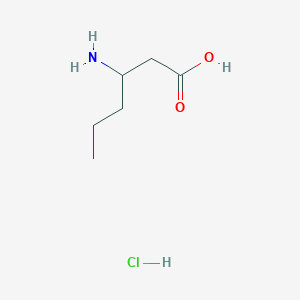

3-Aminohexanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Aminohexanoic acid hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO2 and its molecular weight is 167.63. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 3-aminohexanoic acid hydrochloride can be categorized into several key areas:

Chemistry

- Building Block for Synthesis : It serves as a fundamental building block in organic synthesis, facilitating the creation of more complex molecules.

- Chiral Auxiliary : In asymmetric synthesis, it acts as a chiral auxiliary to produce enantiomerically pure compounds.

Biology

- Protein and Enzyme Studies : The compound is utilized in studies examining protein interactions and enzyme mechanisms, particularly in relation to metabolic pathways.

- Cytotoxicity Research : Recent studies have shown that derivatives of 3-aminohexanoic acid can exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and fibroblast cells at elevated concentrations, indicating potential for targeted cancer therapies.

Medicine

- Therapeutic Uses : Ongoing research investigates its potential in treating bleeding disorders by stabilizing blood clots through inhibition of fibrinolysis.

- Antithrombotic Applications : Case studies have demonstrated that derivatives of 3-aminohexanoic acid effectively reduce platelet aggregation induced by thrombin and collagen, suggesting their utility in preventing thromboembolic disorders.

Industry

- Polymer Production : The compound is employed in the production of polymers and other industrial materials due to its favorable chemical properties.

- Specialty Chemicals : It serves as an intermediate in the synthesis of pharmaceuticals and fine chemicals.

Case Studies

Several case studies highlight the significant applications of this compound:

- Antithrombotic Effects : A study observed that specific derivatives significantly inhibited platelet aggregation in controlled environments, supporting their potential use in clinical settings for managing thromboembolic conditions.

- Cancer Research : Another investigation focused on the cytotoxicity of (S)-3-aminohexanoic acid derivatives against various cancer cell lines. Results indicated substantial apoptosis induction in malignant cells while sparing normal cells, reinforcing the compound's therapeutic promise.

Análisis De Reacciones Químicas

Hydrolysis and pH-Dependent Behavior

The protonated amine (NH₃⁺) and carboxylic acid (-COOH) groups create zwitterionic properties. Under acidic conditions , the amine remains protonated, while the carboxylic acid is neutral. In basic conditions , deprotonation of the carboxylic acid (-COO⁻) occurs, and the amine may lose its proton (NH₂), enabling nucleophilic reactivity .

-

Aqueous stability : The compound is water-soluble due to ionic character, but prolonged exposure to extreme pH may lead to decarboxylation or intramolecular cyclization .

Peptide Bond Formation

3-Aminohexanoic acid hydrochloride+R-NH2EDC, HOBtR-NH-CO-(CH2)2CH(NH2)CH2CH3+HCl

Esterification and Amidation

The carboxylic acid can form esters or amides under standard conditions:

-

Esterification : Reacts with alcohols (e.g., methanol) in the presence of acid catalysts (H₂SO₄) to yield methyl esters .

-

Amidation : Reacts with primary/secondary amines to form amides, though competing side reactions (e.g., intramolecular cyclization) may occur due to the β-amino group’s proximity .

Decarboxylation

Heating under acidic or basic conditions may induce decarboxylation, producing 3-aminopentane and CO₂. This reaction is slower compared to α-amino acids due to the β-position of the amine :

C6H14ClNO2ΔC5H13N+CO2+HCl

Salt Metathesis

The hydrochloride salt can exchange counterions in the presence of stronger acids (e.g., H₂SO₄) or bases (e.g., NaOH):

C6H13NO2⋅HCl+NaOH→C6H13NO2⋅Na+H2O+Cl−

Comparison with Structural Analogs

Research Gaps and Limitations

While mechanistic studies on analogous ω-amino acids (e.g., 6-aminohexanoic acid) suggest plausible pathways , direct experimental data for this compound remains sparse. Key uncertainties include:

-

Kinetics of decarboxylation under physiological conditions.

-

Role of steric effects in intramolecular cyclization.

-

Catalytic requirements for large-scale amide synthesis.

Propiedades

IUPAC Name |

3-aminohexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-2-3-5(7)4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGBHZGUSDAGRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.